molecular formula C7H5F3IN B2591505 3-Iodo-4-(trifluoromethyl)aniline CAS No. 1261622-18-7

3-Iodo-4-(trifluoromethyl)aniline

Cat. No.: B2591505
CAS No.: 1261622-18-7
M. Wt: 287.024
InChI Key: PYSOXGITBVGUIG-UHFFFAOYSA-N
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Description

3-Iodo-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5F3IN. It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(trifluoromethyl)aniline typically involves the introduction of the iodine and trifluoromethyl groups onto an aniline ring. One common method is the iodination of 4-(trifluoromethyl)aniline using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst under controlled temperature conditions to ensure selective iodination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative .

Scientific Research Applications

3-Iodo-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Iodo-4-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites .

Comparison with Similar Compounds

Properties

IUPAC Name

3-iodo-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3IN/c8-7(9,10)5-2-1-4(12)3-6(5)11/h1-3H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSOXGITBVGUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261622-18-7
Record name 3-iodo-4-(trifluoromethyl)aniline
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